molecular formula C21H18FN5O2 B2873176 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide CAS No. 1021020-53-0

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2873176
CAS No.: 1021020-53-0
M. Wt: 391.406
InChI Key: UUENFKUXHUVOJM-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-fluorophenyl group at position 2 and an acetamide side chain linked to a phenylethyl moiety. Its design aligns with trends in medicinal chemistry, where pyrazolo-triazin scaffolds are leveraged for their metabolic stability and binding versatility .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-17-8-6-16(7-9-17)18-12-19-21(29)26(24-14-27(19)25-18)13-20(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENFKUXHUVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolotriazine core: This can be achieved through the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

    Attachment of the N-(2-phenylethyl)acetamide moiety: This can be done through amide bond formation using acylation reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolotriazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazolotriazine core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolotriazine core may interact with active sites of enzymes, while the fluorophenyl and phenylethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Core Structure R1 (Position 2) Acetamide Side Chain Notable Features
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Fluorophenyl N-(2-Phenylethyl) Balanced lipophilicity
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Methoxyphenyl N-(4-Chlorobenzyl) Discontinued due to stability?
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxy Complex chromen-4-one substituent High MP (302–304°C), MW 571.2
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide Pyrazole-hydrazino hybrid 4-Fluorophenyl N-(4-Methylphenyl) Hydrazine linker, ChemSpider ID
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 2,3-Difluorophenyl Trifluoromethyl-biphenyl moiety Atherosclerosis therapy
Compound 20a (GPR139 agonist) Pyrrolo[1,2-d][1,2,4]triazin-4-one 4-Methoxyphenyl N-(1-(4-Methoxyphenyl)ethyl) 40% yield, 99.4% HPLC purity

Key Observations :

  • Core Heterocycle : The target compound’s pyrazolo-triazin core (shared with ) differs from pyrrolo-triazin () or naphthyridine (), impacting electron distribution and binding interactions.
  • Substituent Effects : The 4-fluorophenyl group (target, ) enhances metabolic stability compared to methoxy () or trifluoromethyl () groups.
  • Side Chain : The phenylethyl acetamide in the target compound may offer moderate lipophilicity, whereas bulkier side chains (e.g., ) could affect bioavailability.

Pharmacological and Physicochemical Data

Analysis :

  • Synthetic Challenges : Low yields in (19%) vs. moderate in (40%) highlight variability in triazin-based syntheses. The target compound’s synthetic route remains undiscussed but may require optimization.

Therapeutic Potential and Limitations

  • Target Compound : Structural similarity to CNS-active agents (e.g., ) suggests possible neuropsychiatric applications. The 4-fluorophenyl group may enhance blood-brain barrier penetration.
  • Limitations of Analogues : was discontinued, possibly due to stability or toxicity (chlorobenzyl group). ’s high MW (718.80) may limit bioavailability despite its atherosclerosis efficacy.

Biological Activity

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide (CAS Number: 1021020-53-0) is a synthetic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C21_{21}H18_{18}FN5_{5}O2_{2}
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a pyrazolo-triazine core with a 4-fluorophenyl group and a phenethyl acetamide moiety.

Research indicates that compounds with a pyrazolo[1,5-d][1,2,4]triazin structure exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
  • Receptor Modulation : They may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo[1,5-d][1,2,4]triazines:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines. For example, a study demonstrated that derivatives of this compound reduced viability in breast and lung cancer cell lines by inducing apoptosis through caspase activation .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
A549 (Lung Cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo[1,5-d][1,2,4]triazines are also notable:

  • Cytokine Inhibition : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for developing therapies for chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives is significantly influenced by their structural components:

  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and bioavailability.
  • Acetamide Group : The N-(2-phenylethyl)acetamide moiety contributes to improved binding affinity to target enzymes or receptors.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of various pyrazolo[1,5-d][1,2,4]triazine derivatives against human cancer cell lines. The results indicated that modifications to the phenyl ring significantly impacted potency .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced swelling and pain compared to control groups .

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